4-Octylbenzenesulfonic acid is an organic compound characterized by a long hydrophobic octyl chain attached to a benzenesulfonic acid moiety. This compound is part of a larger class of alkylbenzenesulfonic acids, which are known for their applications in various industrial and scientific fields. The compound's structure allows it to exhibit surfactant properties, making it useful in formulations requiring emulsification or wetting agents.
4-Octylbenzenesulfonic acid can be sourced from various chemical suppliers, including Sigma-Aldrich and BOC Sciences, where it is available in high purity. It is classified as a sulfonic acid, specifically an alkylbenzenesulfonate, with the molecular formula and a molecular weight of approximately 290.37 g/mol . The compound is also recognized for its potential antibacterial activity, making it relevant in disinfectant formulations .
The synthesis of 4-octylbenzenesulfonic acid typically involves the sulfonation of octylbenzene using sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction can be summarized as follows:
This method allows for the production of high-purity 4-octylbenzenesulfonic acid suitable for various applications.
The molecular structure of 4-octylbenzenesulfonic acid consists of a benzene ring substituted with a sulfonic acid group at the para position and an octyl group at the para position relative to the sulfonic group. The structural formula can be represented as follows:
CCCCCCCCc1ccc(cc1)S(=O)(=O)O
ASJUTVUXOMPOQH-UHFFFAOYSA-M
This structure contributes to its amphiphilic properties, enabling it to interact with both hydrophilic and hydrophobic substances .
4-Octylbenzenesulfonic acid can participate in several chemical reactions typical for sulfonic acids:
These reactions are fundamental in modifying the compound for specific applications in detergents and emulsifiers.
The mechanism of action for 4-octylbenzenesulfonic acid primarily revolves around its surfactant properties. When added to a solution, it reduces surface tension, allowing for better wetting and spreading on surfaces. This property is crucial in applications such as:
The effectiveness of this compound as a surfactant is influenced by its concentration and the presence of other components in the formulation.
4-Octylbenzenesulfonic acid finds diverse applications across several fields:
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 403640-27-7